

Critical Review: 4-Hydrazinylphthalazin-1(2h)-one - Applications and Limitations in Drug Development

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Compound of Interest

Compound Name: **4-Hydrazinylphthalazin-1(2h)-one**

Cat. No.: **B173058**

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For Researchers, Scientists, and Drug Development Professionals

4-Hydrazinylphthalazin-1(2h)-one, widely known as Hydralazine, is a significant molecule in medicinal chemistry. It is a cornerstone vasodilator for the management of severe hypertension and holds a place in the treatment of heart failure. Beyond its established cardiovascular applications, the phthalazinone scaffold, of which Hydralazine is a primary example, has emerged as a promising framework in the development of targeted anticancer therapies, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This guide provides a critical review of the applications and limitations of **4-Hydrazinylphthalazin-1(2h)-one**, with a comparative analysis against its alternatives, supported by experimental data and detailed protocols.

Antihypertensive Application: A Comparative Analysis

Hydralazine functions as a direct-acting vasodilator, primarily relaxing arterial smooth muscle to reduce blood pressure.^[1] While effective, it is often not a first-line therapy for essential hypertension due to its side effect profile and the availability of newer agents.^[2] Its primary use in hypertension is in the management of hypertensive crises and in specific patient populations, such as pregnant women with pre-eclampsia.^[1]

Performance Against Alternatives

Clinical data provides a basis for comparing Hydralazine with other intravenous antihypertensive agents used in emergency settings, such as Labetalol and Sodium Nitroprusside.

Table 1: Comparative Efficacy of Intravenous Antihypertensives

Parameter	Hydralazine	Labetalol	Nitroprusside	Reference
Mean Arterial Pressure (MAP) Reduction	↓ 7.8 mmHg	-	↓ 13.6 mmHg	[3]
Systolic Blood Pressure (SBP) Reduction	21.32 ± 8.08%	18.98 ± 9.55%	-	[4]
Time to Target Blood Pressure	45.80 ± 25.17 min	72.67 ± 41.80 min	Rapid	[2]
Number of Doses Required	1.72 ± 0.904	3.72 ± 1.782	Continuous Infusion	[2]

Limitations and Side Effects:

A significant limitation of Hydralazine is its side effect profile. Reflex tachycardia, palpitations, and headache are common.[5] A rare but serious side effect is drug-induced lupus erythematosus.[5]

Table 2: Frequency of Common Side Effects

Side Effect	Hydralazine	Lisinopril	Reference
Headache	25.5%	10.1%	[6]
Dizziness	9.6%	12.0%	[6]
Increased Heart Rate	10.6%	-	[6]
Chest Pain	11.7%	-	[6]
Cough	-	28.8%	[6]

The choice between Hydralazine and its alternatives is often guided by the specific clinical scenario, patient comorbidities, and the desired speed and degree of blood pressure control. Newer agents like clevidipine and nicardipine are increasingly favored in some settings due to their more predictable dose-response and shorter duration of action.

Anticancer Potential: The Phthalazinone Scaffold

The phthalazinone core of Hydralazine is a "privileged scaffold" in medicinal chemistry, forming the basis for potent inhibitors of key cancer-related enzymes like PARP and VEGFR-2. While specific inhibitory data for the unsubstituted **4-Hydrazinylphthalazin-1(2h)-one** is not readily available in the literature, numerous studies on its derivatives highlight the potential of this chemical class.

PARP Inhibition

PARP inhibitors are a class of targeted cancer drugs that are particularly effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[7] The phthalazinone scaffold has been successfully utilized to develop potent PARP inhibitors. For instance, the recently developed phthalazin-1(2H)-one derivative, YCH1899, has demonstrated significant antiproliferative activity against cancer cells that have developed resistance to existing PARP inhibitors like Olaparib and Talazoparib.[8]

Table 3: Comparative IC50 Values of PARP Inhibitors

Compound	Target	IC50 (nM)	Cell Line	Reference
Olaparib	PARP1/2	Varies (e.g., ~1-5)	Various	[7]
Talazoparib	PARP1/2	<1	Various	[9]
YCH1899	PARP	0.89	Olaparib-resistant	[8]
YCH1899	PARP	1.13	Talazoparib-resistant	[8]

VEGFR-2 Inhibition

VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that supply tumors.[10] Inhibition of VEGFR-2 is a well-established anti-cancer strategy. Numerous phthalazine derivatives have been synthesized and shown to be potent VEGFR-2 inhibitors.

Table 4: VEGFR-2 Inhibitory Activity of Phthalazine Derivatives

Compound	IC50 (μM)	Reference
Phthalazine Derivative 1	0.148	[11]
Phthalazine Derivative 2	0.196	[11]
Sorafenib (Reference)	~0.08	[10]
Vatalanib (Reference)	0.02	[11]

The data on these derivatives strongly suggest that the **4-Hydrazinylphthalazin-1(2h)-one** scaffold is a viable starting point for the design of novel and effective anticancer agents. The lack of specific data for the parent compound itself may indicate that substitutions are necessary to achieve high potency.

Experimental Protocols

Synthesis of 4-Hydrazinylphthalazin-1(2h)-one (Hydralazine)

This protocol is based on the reaction of 1-chlorophthalazine with hydrazine hydrate.

Materials:

- 1(2H)-Phthalazinone
- Phosphorus oxychloride (POCl_3)
- Ice
- Hydrazine hydrate
- Ethanol
- Hydrochloric acid (HCl)

Procedure:

Step 1: Preparation of 1-Chlorophthalazine[6]

- In a 100-mL, 3-necked flask equipped with a temperature probe and condenser, a slurry of 1(2H)-phthalazinone (10 g, 1 mole equivalent) and phosphorus oxychloride (82.5 g, 7.7 mole equivalents) is prepared.
- The slurry is stirred and heated to 70°C.
- The heat source is removed, and the mixture is allowed to cool to room temperature.
- The cooled mixture is carefully poured in portions over 500 g of ice with stirring.
- The resulting solid, 1-chlorophthalazine, is collected by filtration.

Step 2: Synthesis of Hydralazine Free Base[6]

- The prepared 1-chlorophthalazine is heated in a mixture with hydrazine hydrate.

- A light yellow solid (hydralazine free base) forms in the cold solution.
- The solid is isolated by filtration and washed with cold ethanol.
- The product is dried to a constant mass. Typical yields are in the range of 77–80%.

Step 3: Preparation of Hydralazine Hydrochloride[6]

- Hydralazine free base (1 part by weight) is heated in 6 to 7 parts by volume of 15% hydrochloric acid to a temperature of 70–80°C.
- The hot solution is filtered to remove any insoluble by-products.
- The filtrate is allowed to cool, leading to the crystallization of hydralazine hydrochloride.

PARP Inhibition Assay (Competitive Fluorescent Polarization)

This protocol is a general method for assessing the ability of a compound to inhibit PARP1/2.

Materials:

- Purified PARP1 or PARP2 enzyme
- Fluorescently labeled PARP inhibitor probe (e.g., based on Olaparib)
- Assay buffer
- Test compound (**4-Hydrazinylphthalazin-1(2h)-one** or its derivatives)
- 96-well black plate
- Fluorescence polarization plate reader

Procedure:

- Prepare serial dilutions of the test compound.

- In a 96-well plate, add the PARP enzyme to the wells designated for the positive control and test inhibitor.
- Add the test inhibitor dilutions to the appropriate wells.
- Add a diluent solution to the control wells.
- Add the fluorescently labeled PARP inhibitor probe to all wells except the blank.
- Incubate the plate at room temperature, protected from light.
- Read the fluorescence polarization in a plate reader. A decrease in polarization indicates displacement of the fluorescent probe by the test compound, signifying inhibition.

VEGFR-2 Kinase Assay

This is a general protocol to determine the in vitro inhibitory activity of a compound against VEGFR-2.

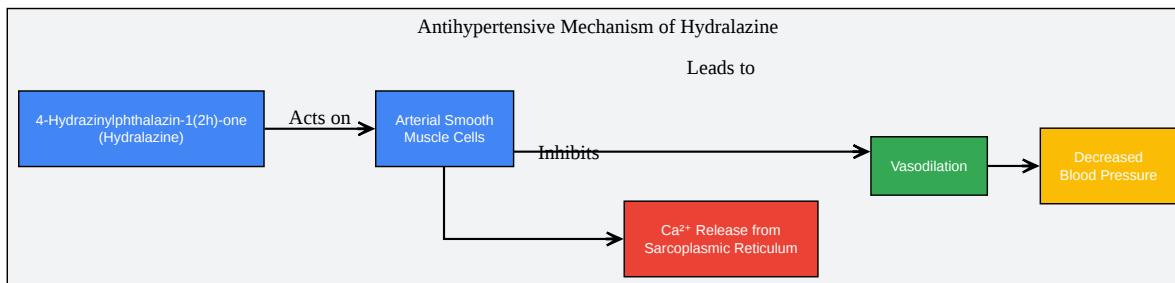
Materials:

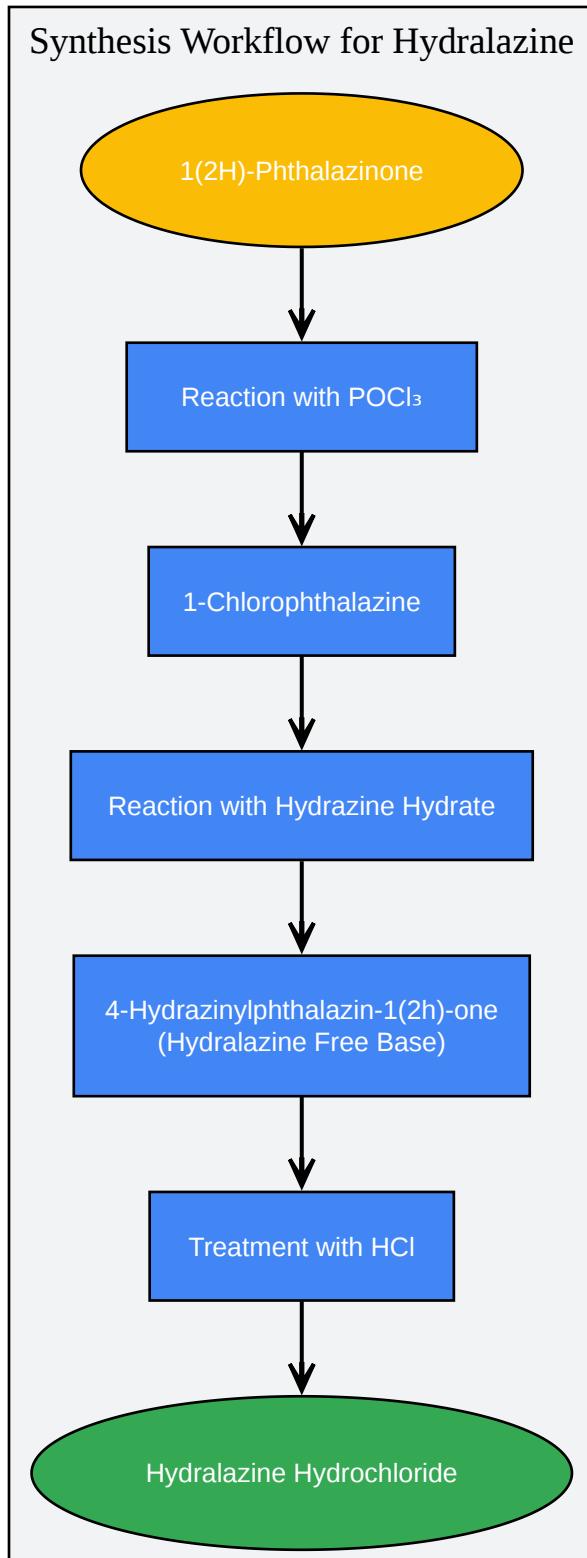
- Recombinant human VEGFR-2 kinase
- Kinase assay buffer
- ATP
- Substrate (e.g., a synthetic peptide)
- Test compound
- Detection antibody (e.g., anti-phosphotyrosine antibody)
- 96-well plate
- Plate reader

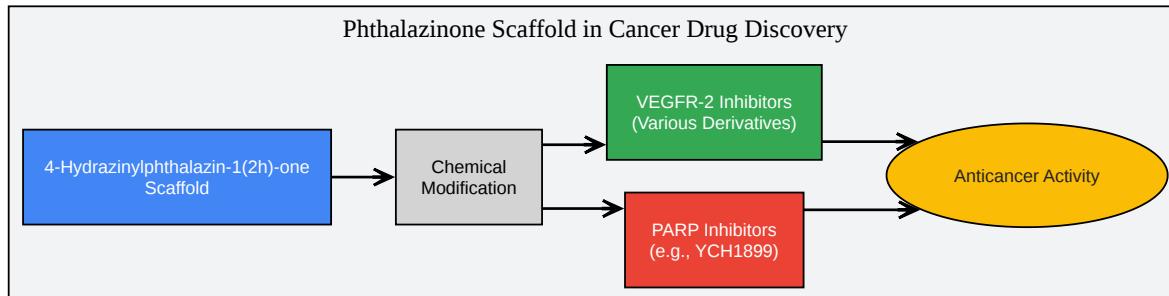
Procedure:

- Prepare serial dilutions of the test compound.
- In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound dilutions.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature to allow for phosphorylation of the substrate.
- Stop the reaction and add a detection antibody that specifically binds to the phosphorylated substrate.
- Add a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent or fluorescent substrate.
- Measure the signal using a plate reader. A decrease in signal indicates inhibition of VEGFR-2 kinase activity.

Visualizations







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